7-[(4-ethenylbenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that includes a chromenone core, substituted with various functional groups
Preparation Methods
The synthesis of 7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromenone core. The synthetic route may include:
Formation of the Chromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethenylphenyl and phenyl groups through substitution reactions using reagents like phenylboronic acid and palladium catalysts.
Etherification: The methoxy group is introduced via etherification reactions, often using methanol and acid catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and quantum-dot light-emitting diodes (QD-LEDs) as a hole-transporting layer.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Biological Studies: Its potential interactions with biological molecules are studied for applications in drug development and biochemical research.
Mechanism of Action
The mechanism of action of 7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with molecular targets such as electron transport chains in electronic devices. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and environment.
Comparison with Similar Compounds
Similar compounds include other substituted chromenones and phenylmethoxy derivatives. Compared to these, 7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. Some similar compounds are:
- 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-Fluorene-2,7-diamine .
- 7-[(4-ethenylphenyl)methoxy]-6-ethyl-4-phenylchromen-2-one .
These comparisons highlight the unique features and potential advantages of 7-[(4-ETHENYLPHENYL)METHOXY]-6-ETHYL-4-PHENYL-2H-CHROMEN-2-ONE in various applications.
Properties
Molecular Formula |
C26H22O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-6-ethyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C26H22O3/c1-3-18-10-12-19(13-11-18)17-28-24-16-25-23(14-20(24)4-2)22(15-26(27)29-25)21-8-6-5-7-9-21/h3,5-16H,1,4,17H2,2H3 |
InChI Key |
BEVFSCCQPLONHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C=C)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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